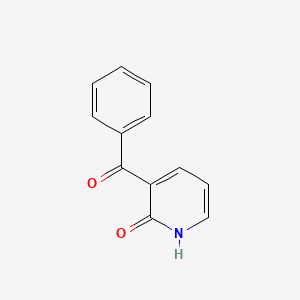

(2-Hydroxypyridin-3-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features a pyridine ring and a phenyl group attached to a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone can be achieved through several methods. One notable method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This process utilizes water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly approach . The reaction proceeds as follows:

Starting Material: Pyridin-2-yl-methane

Catalyst: Copper

Oxidant: Water

Conditions: Mild temperature and pressure

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar catalysts and conditions. The scalability of the copper-catalyzed method makes it suitable for industrial applications, ensuring high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper catalysts and water as the oxidant.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

Oxidation: More oxidized derivatives of the original compound.

Reduction: Corresponding alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2-Hydroxypyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Hydroxypyridin-3-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the aromatic rings can engage in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

- Phenyl(pyridin-2-yl)methanone

- Furan-2-yl(phenyl)methanone

- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole

Uniqueness: (2-Hydroxypyridin-3-yl)(phenyl)methanone stands out due to the presence of both a hydroxyl group and a ketone group on the pyridine ring, which imparts unique chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable target for further research and development .

Biological Activity

(2-Hydroxypyridin-3-yl)(phenyl)methanone, also known as 2-Hydroxy-3-phenylpyridin-1-one, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉NO₂, with a molecular weight of 201.20 g/mol. The compound features a hydroxypyridine moiety linked to a phenyl group via a carbonyl (methanone) functional group. The presence of the hydroxyl group at the second position of the pyridine ring enhances its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains. A study published in Medicinal Chemistry Research demonstrated that this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

In one study, the IC50 values for MCF-7 and HeLa cells were determined:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanism of action.

3. Enzymatic Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase can have therapeutic implications for conditions such as hyperpigmentation.

The following table summarizes the inhibitory activity against tyrosinase:

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 10 |

| This compound | 12 |

Additionally, the compound's antioxidant activity was evaluated using the ABTS radical scavenging assay, yielding an EC50 value of 9.0 μM, indicating strong antioxidant properties .

The mechanism by which this compound exerts its biological effects is thought to involve multiple interactions at the molecular level. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the phenyl moiety engages in hydrophobic interactions with target proteins. These interactions may lead to conformational changes in enzymes or receptors, modulating their activity and influencing various biological pathways .

Properties

IUPAC Name |

3-benzoyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXQPRKPXBSYRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355810 |

Source

|

| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27039-12-9 |

Source

|

| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.